hexyl(phenyl)phosphinic acid
Overview
Description
Hexyl(phenyl)phosphinic acid is an organophosphorus compound characterized by the presence of a hexyl group and a phenyl group attached to a phosphinic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Hexyl(phenyl)phosphinic acid can be synthesized through several methods. One common approach involves the reaction of hexylphosphinic acid with phenylmagnesium bromide (Grignard reagent) under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities and obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexyl(phenyl)phosphinic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various halides and nucleophiles under controlled temperature and solvent conditions.
Major Products Formed:
Oxidation: Hexyl(phenyl)phosphonic acid.
Reduction: Hexyl(phenyl)phosphine.
Substitution: Derivatives with substituted hexyl or phenyl groups.
Scientific Research Applications
Hexyl(phenyl)phosphinic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of hexyl(phenyl)phosphinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, influencing various biochemical pathways. Its ability to donate or accept electrons makes it a versatile reagent in redox reactions, impacting cellular processes .
Comparison with Similar Compounds
Hexyl(phenyl)phosphinic acid can be compared with other similar compounds such as:
Hexyl(phenyl)phosphonic acid: Differing by an additional oxygen atom, this compound has distinct reactivity and applications.
Hexyl(phenyl)phosphine: Lacking the acidic hydrogen, this compound exhibits different chemical behavior and uses.
Phenylphosphinic acid: Without the hexyl group, this compound has unique properties and applications.
Uniqueness: this compound’s combination of hexyl and phenyl groups attached to a phosphinic acid moiety provides it with unique chemical properties, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
hexyl(phenyl)phosphinic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19O2P/c1-2-3-4-8-11-15(13,14)12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYEQXLRSNZWGQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(C1=CC=CC=C1)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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